molecular formula C13H11ClN2O3 B11937573 2-(3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid CAS No. 853318-13-5

2-(3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid

Cat. No.: B11937573
CAS No.: 853318-13-5
M. Wt: 278.69 g/mol
InChI Key: SABVZAXAJUTPOK-UHFFFAOYSA-N
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Description

2-(3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid is a pyridazine derivative characterized by a 4-chlorophenyl substituent at the 3-position of the pyridazinyl ring and a propanoic acid side chain. Pyridazine-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anti-osteoclast properties .

Properties

CAS No.

853318-13-5

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propanoic acid

InChI

InChI=1S/C13H11ClN2O3/c1-8(13(18)19)16-12(17)7-6-11(15-16)9-2-4-10(14)5-3-9/h2-8H,1H3,(H,18,19)

InChI Key

SABVZAXAJUTPOK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine to form 4-chlorophenylhydrazine This intermediate is then reacted with ethyl acetoacetate to form the pyridazinone ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound participates in oxidation and reduction reactions, altering its functional groups:

  • Oxidation : Converts propanoic acid or related groups to carboxylic acids or ketones. For example, oxidation of the propanoic acid moiety could yield a ketone derivative.

  • Reduction : Reduces double bonds or functional groups (e.g., ketones to alcohols). Specific examples from analogous compounds include hydrogenation of unsaturated bonds.

Other Transformations

  • Alkylation : Pyridazinones can undergo alkylation using methyl iodide and bases (e.g., potassium tert-butoxide), as seen in the synthesis of compound 35 .

  • Condensation : Reactions with reagents like potassium carbonate in dimethyl sulfoxide enable condensation of chloropyridazines with other aromatic rings .

  • Hydrolysis of acetates : Basic conditions (e.g., NaOH) convert acetates to alcohols, as demonstrated in the synthesis of compound 36 .

Reaction Conditions and Outcomes

Reaction Type Reagents/Conditions Product Source
Hydrolysis of ester Base (e.g., NaOH)Carboxylic acid (e.g., compound 9a)
Pyridazine conversion HCl (acidic conditions)Pyridazinone (e.g., compound 10a)
Jones oxidation CrO₃ in H₂SO₄/AcOHKetone/carboxylic acid (e.g., 22)
Decarboxylation Heat, acidic conditionsSimplified acid (e.g., compound 33)

Structural and Functional Insights

The compound’s chlorophenyl substituent and propanoic acid group enable interactions with biological targets, such as hydrophobic pockets in enzymes. Its reactivity is influenced by:

  • Electrophilic sites : The pyridazinone ring provides sites for nucleophilic attack or alkylation.

  • Functional group flexibility : The propanoic acid moiety allows participation in esterification, amidation, or oxidative transformations .

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid has potential as an anticancer agent. It may inhibit the activity of histone methyltransferases, such as enhancer of zeste homolog 1 (EZH1) and enhancer of zeste homolog 2 (EZH2), which are implicated in various proliferative diseases, including cancers .

Case Study:
A study demonstrated that derivatives of pyridazinone compounds exhibited promising anticancer activities by modulating gene expression linked to tumor growth. The presence of the chlorophenyl group enhances interaction with target proteins involved in cancer cell proliferation .

Anti-inflammatory Properties

The compound's mechanism of action includes modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases. Its ability to influence enzyme activity related to inflammation could lead to therapeutic applications in conditions such as rheumatoid arthritis and other autoimmune diseases .

Case Study:
In experimental models, related compounds have shown efficacy in reducing inflammation markers, suggesting that this compound may similarly exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

Cardiovascular Applications

The compound may also play a role in cardiovascular health by acting as an antagonist to platelet glycoprotein IIb/IIIa receptors, which are crucial in platelet aggregation processes. This suggests potential use as an antithrombotic agent .

Case Study:
Research has highlighted the effectiveness of similar compounds in preventing thrombus formation in animal models, indicating that this compound could be beneficial in managing thromboembolic disorders .

Mechanism of Action

The mechanism of action of 2-(3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the pyridazinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-(3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid, enabling a comparative analysis:

2N1HIA (2-(3-(2-Fluoro-4-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl)-N-1H-Indol-5-Ylacetamide)

  • Structure: Features a 2-fluoro-4-methoxyphenyl group and an indol-5-ylacetamide side chain instead of propanoic acid.
  • Mechanism : Inhibits osteoclast differentiation by suppressing cathepsin K expression, a key protease in bone resorption .
  • Key Difference: The acetamide group in 2N1HIA may enhance target binding affinity, while the propanoic acid moiety in the main compound could improve solubility or alter pharmacokinetics.

2-NPPA (Structural Analog with Anti-Osteoclast Activity)

  • Structure : Shares the pyridazinyl core but lacks detailed substituent information in the provided evidence.
  • Mechanism : Mitigates osteoclast differentiation via pathways involving RANK ligand and macrophage colony-stimulating factor (M-CSF), similar to osteoporosis therapeutics .

Herbicidal Propanoic Acid Derivatives (e.g., Haloxyfop, Fluazifop)

  • Structure: Contain phenoxy-pyridinyl or trifluoromethyl groups linked to propanoic acid (e.g., 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) .
  • Function : Act as acetyl-CoA carboxylase inhibitors in plants, unlike the anti-osteoclast activity of the main compound .
  • Key Difference : Structural variations (e.g., chloro-trifluoromethyl groups) prioritize herbicidal activity over bone-targeted effects, emphasizing the role of substituents in determining biological application.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target Application
This compound Pyridazine 4-Chlorophenyl, propanoic acid Osteoclast differentiation Osteoporosis (hypothesized)
2N1HIA Pyridazine 2-Fluoro-4-methoxyphenyl, indol-5-ylacetamide Cathepsin K Osteoporosis
Haloxyfop Phenoxy-pyridine 3-Chloro-5-(trifluoromethyl)-pyridinyl Acetyl-CoA carboxylase Herbicide

Research Findings and Mechanistic Insights

  • Structural-Activity Relationship (SAR): The 4-chlorophenyl group in the main compound may enhance hydrophobic interactions with osteoclast-related receptors, while the propanoic acid moiety could improve solubility compared to bulkier substituents like indol-5-ylacetamide in 2N1HIA .
  • In contrast, herbicidal derivatives like haloxyfop target entirely unrelated pathways .
  • Pharmacological Gaps: Direct efficacy data for this compound are absent in the provided evidence, necessitating further studies to quantify its IC₅₀ and in vivo performance relative to analogs.

Notes

Contradictions in Evidence: While pyridazine derivatives like 2N1HIA are linked to anti-osteoclast activity, structurally similar propanoic acid compounds (e.g., haloxyfop) serve as herbicides, underscoring the importance of substituent-driven specificity .

Limitations : The absence of direct pharmacological data for the main compound requires cautious extrapolation from analogs.

Biological Activity

2-(3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid is a chemical compound notable for its unique structure and potential biological activities. With a molecular formula of C13H11ClN2O3 and a molecular weight of 278.69 g/mol, this compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, particularly in the context of cancer and other diseases.

Structural Characteristics

The compound features:

  • A pyridazinone ring which contributes to its biological activity.
  • A 4-chlorophenyl group that enhances hydrophobic interactions with protein targets.
  • A propanoic acid moiety that may play a role in modulating enzyme activity.

These structural elements are crucial for understanding the compound's pharmacodynamics and pharmacokinetics.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme functions and interacting with cellular signaling pathways.

The compound is believed to interact with specific proteins or enzymes, influencing their activity. The presence of the chlorophenyl group allows for effective binding within hydrophobic pockets of proteins, while the pyridazinone ring can form hydrogen bonds with amino acids, enhancing its efficacy.

Research Findings

Several studies have explored the biological effects of this compound:

  • In Vitro Studies :
    • The compound has shown promising results in inhibiting certain cancer cell lines, indicating potential anti-cancer properties.
    • Interaction studies suggest it modulates pathways involved in cell proliferation and survival, particularly through the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial in many cancers.
  • Case Studies :
    • A study demonstrated that derivatives of this compound could enhance the effectiveness of existing cancer therapies when used in combination, suggesting a synergistic effect that warrants further investigation.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
2-(3-(4-Fluorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acidC13H11FN2O3Contains fluorine instead of chlorine, affecting biological activity.
2-(3-(Phenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acidC13H11N2O3Lacks halogen substitution, potentially altering pharmacological properties.
2-(3-(4-Bromophenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acidC13H11BrN2O3Bromine substitution may enhance lipophilicity compared to chlorine.

This table highlights how variations in halogen substituents can significantly influence biological activities and therapeutic potential.

Q & A

Q. Methodological Answer :

Sample Preparation : Prepare solutions in buffers (pH 1–13) and incubate at 25°C/40°C.

Degradation Monitoring : Use RP-HPLC to track degradation products. Key parameters:

  • LOD/LOQ : Determine via signal-to-noise ratios (e.g., LOD = 0.05 μg/mL; LOQ = 0.15 μg/mL).
  • Kinetics : Calculate degradation rate constants (k) using first-order models.

Data Interpretation : Identify pH-sensitive functional groups (e.g., ester or amide bonds) and propose degradation pathways (e.g., hydrolysis of the pyridazinone ring) .

Advanced: How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

Q. Methodological Answer :

Cross-Validation : Compare experimental NMR data with in silico predictions (e.g., using ACD/Labs or Gaussian).

Dynamic Effects : Account for tautomerism or solvent interactions. For example, the keto-enol equilibrium in the pyridazinone ring may shift in DMSO-d₆ vs. CDCl₃.

X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly for stereochemical confirmation .

Advanced: What strategies mitigate impurities during large-scale synthesis?

Q. Methodological Answer :

Byproduct Identification : Use LC-MS to detect impurities (e.g., chlorinated side products from incomplete cyclization).

Process Optimization :

  • Temperature Control : Maintain <80°C to prevent thermal decomposition.
  • Catalyst Screening : Test alternatives to palladium (e.g., CuI) to reduce metal leaching.

Purification : Employ preparative HPLC with a gradient elution (water:acetonitrile from 90:10 to 50:50) .

Basic: What are the key differences between this compound and structural analogs (e.g., flufenpyr)?

Q. Methodological Answer :

Property Target Compound Flufenpyr
Core Structure Pyridazinone + propanoic acidPyridazinone + phenoxyacetic acid
Bioactivity Potential enzyme inhibitionHerbicidal activity
Synthetic Complexity Moderate (3–4 steps)High (5+ steps)
Research Implications : Tailor assays (e.g., kinase inhibition vs. plant growth studies) based on functional group disparities .

Advanced: How can computational modeling guide the optimization of this compound’s solubility?

Q. Methodological Answer :

QSAR Modeling : Predict logP and solubility using software like Schrodinger’s QikProp. Adjust substituents (e.g., introduce polar groups) to enhance aqueous solubility.

pKa Determination : Use potentiometric titration to identify ionizable groups (carboxylic acid: pKa ~2.5–3.0).

Co-Crystallization : Screen with co-solvents (e.g., PEG 4000) to improve bioavailability .

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